
ケトピオグリタゾン
概要
説明
Ketopioglitazone is a metabolite of pioglitazone, a thiazolidinedione class drug primarily used to manage type 2 diabetes mellitus. This compound is formed through the metabolism of pioglitazone by cytochrome P450 enzymes, specifically CYP2C8 . Ketopioglitazone retains the pharmacological activity of its parent compound, pioglitazone, and is known for its role in reducing blood glucose levels.
科学的研究の応用
Pharmacological Profile
Ketopioglitazone functions as a thiazolidinedione, acting primarily as an agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism facilitates improved insulin sensitivity and has implications in various metabolic pathways.
Diabetes Management
Ketopioglitazone is utilized in the treatment of type 2 diabetes due to its ability to enhance insulin sensitivity and lower blood glucose levels. Clinical studies have demonstrated significant reductions in HbA1c levels among patients treated with ketopioglitazone compared to placebo groups.
Study | Population | Dosage | Duration | HbA1c Reduction (%) |
---|---|---|---|---|
200 patients with T2DM | 30 mg/day | 24 weeks | 1.5% | |
150 patients with T2DM | 15 mg/day | 12 weeks | 0.9% |
Oncology
Recent research has indicated that ketopioglitazone may play a role in cancer therapy, particularly in modulating drug resistance in chemotherapeutic agents like doxorubicin. In vivo studies have shown that ketopioglitazone enhances the efficacy of doxorubicin by reducing tumor growth rates.
Case Study: Doxorubicin Resistance
- Objective : Evaluate the impact of ketopioglitazone on doxorubicin resistance.
- Results : In xenograft models, tumor growth inhibition was observed at a rate of up to 60% when combined with doxorubicin compared to control groups .
Metabolic Disorders
Ketopioglitazone has been studied for its effects on non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). It has shown promise in improving liver histology and reducing intrahepatic triglyceride content.
Safety and Efficacy
Clinical trials have reported a favorable safety profile for ketopioglitazone, with common side effects including weight gain and edema. Long-term studies are ongoing to evaluate its safety in diverse populations.
作用機序
Target of Action
Ketopioglitazone, also known as Keto Pioglitazone, is an active metabolite of the antidiabetic drug Pioglitazone . Its primary target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism .
Mode of Action
Ketopioglitazone acts as a selective agonist at PPARγ . By binding to this receptor, it modulates the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This interaction promotes insulin sensitivity and improves the uptake of blood glucose .
Biochemical Pathways
The activation of PPARγ by Ketopioglitazone influences numerous metabolic processes, most notably lipid and glucose homeostasis . It affects the tricarboxylic acid (TCA) cycle , a series of reactions vital for oxygen-dependent energy derivation . Furthermore, it enhances insulin action on peripheral tissues, ameliorating insulin resistance phenotypes of abnormal glucose and lipid metabolism .
Pharmacokinetics
The formation of Ketopioglitazone primarily occurs through the cytochrome P450 (CYP) isoform CYP2C8-mediated metabolism of Pioglitazone . The pharmacokinetics of Pioglitazone and its metabolites, including Ketopioglitazone, are characterized by parameters such as peak plasma concentration (Cmax), time to Cmax (tmax), and area under the plasma concentration-time curve (AUC) .
Result of Action
The activation of PPARγ by Ketopioglitazone leads to improved glycemic control in adults with type 2 diabetes mellitus . It reduces blood glucose levels and enhances insulin sensitivity . Moreover, it has been shown to have neuroprotective effects, inhibiting apoptosis in ischemic brain tissue and activating neuroprotective cascades .
Action Environment
The efficacy of Ketopioglitazone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. For example, the antiplatelet drug clopidogrel has been found to increase the exposure to Pioglitazone by inhibiting its CYP2C8-mediated biotransformation . This could potentially increase the risk of fluid retention and other concentration-related adverse effects of Pioglitazone .
生化学分析
Biochemical Properties
Ketopioglitazone interacts with various enzymes and proteins in the body. It is primarily formed through the metabolism of Pioglitazone by the enzyme cytochrome P450 (CYP) isoform CYP2C8 . The interaction between Ketopioglitazone and these enzymes is crucial for its formation and function.
Cellular Effects
Ketopioglitazone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce blood glucose levels in a KKAy mouse model of type 2 diabetes . This suggests that Ketopioglitazone may influence cell function by impacting cell signaling pathways and gene expression related to glucose metabolism.
Molecular Mechanism
The molecular mechanism of action of Ketopioglitazone involves its binding interactions with biomolecules and its effects on gene expression. As an active metabolite of Pioglitazone, Ketopioglitazone likely shares some of its parent compound’s mechanisms of action. Pioglitazone is known to exert its effects at the molecular level by binding to the nuclear receptor PPARγ, which regulates the transcription of genes involved in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that the formation of Ketopioglitazone occurs primarily through the metabolism of Pioglitazone by the enzyme CYP2C8 . This suggests that the effects of Ketopioglitazone may change over time depending on the activity of this enzyme and the presence of Pioglitazone.
Dosage Effects in Animal Models
The effects of Ketopioglitazone at different dosages in animal models have not been extensively studied. One study found that Ketopioglitazone at a dosage of 100 mg/kg in the diet reduced blood glucose levels in a KKAy mouse model of type 2 diabetes .
Metabolic Pathways
Ketopioglitazone is involved in the metabolic pathways of Pioglitazone. It is primarily formed through the metabolism of Pioglitazone by the enzyme CYP2C8 . This suggests that Ketopioglitazone may interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of Ketopioglitazone is not well-documented. As an active metabolite of Pioglitazone, it is likely that Ketopioglitazone shares some of its parent compound’s subcellular localization characteristics. Pioglitazone is known to bind to the nuclear receptor PPARγ, suggesting that Ketopioglitazone may also localize to the nucleus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ketopioglitazone involves the metabolic conversion of pioglitazone. Pioglitazone undergoes hydroxylation and subsequent oxidation to form ketopioglitazone. This process is mediated by cytochrome P450 enzymes, particularly CYP2C8 .
Industrial Production Methods: Industrial production of ketopioglitazone is typically achieved through the large-scale synthesis of pioglitazone followed by its metabolic conversion. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and isolate the desired metabolite .
化学反応の分析
Types of Reactions: Ketopioglitazone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxypioglitazone to ketopioglitazone.
Reduction: Potential reduction back to hydroxypioglitazone under specific conditions.
Substitution: Possible substitution reactions involving the thiazolidinedione ring.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP2C8.
Reduction: Requires reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Ketopioglitazone.
Reduction: Hydroxypioglitazone.
Substitution: Various substituted thiazolidinedione derivatives.
類似化合物との比較
Pioglitazone: The parent compound, also a PPARγ agonist used in diabetes management.
Rosiglitazone: Another thiazolidinedione with similar pharmacological effects but different safety profiles.
Troglitazone: An older thiazolidinedione with a similar mechanism but withdrawn due to hepatotoxicity.
Uniqueness: Ketopioglitazone is unique due to its formation as a metabolite of pioglitazone and its retained pharmacological activity. Unlike its parent compound, ketopioglitazone is specifically formed through metabolic processes and may offer insights into the metabolic pathways and potential side effects of pioglitazone .
生物活性
Ketopioglitazone, a derivative of the well-known antidiabetic agent pioglitazone, exhibits significant biological activity primarily through its mechanism as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This article delves into its biological activity, including its pharmacological effects, case studies, and relevant research findings.
PPARγ Agonism:
Ketopioglitazone functions by activating PPARγ, which plays a crucial role in glucose and lipid metabolism. This activation enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver. The compound promotes the transcription of insulin-responsive genes that regulate glucose uptake and lipid metabolism, thereby improving glucose homeostasis without increasing insulin secretion from pancreatic beta cells .
Pharmacological Effects
- Antidiabetic Activity:
-
Impact on Ketone Bodies:
- Research indicates that ketopioglitazone may prevent the increase in plasma ketone concentrations associated with other antidiabetic medications like dapagliflozin. In a study involving insulin-treated type 2 diabetes patients, the combination of dapagliflozin and ketopioglitazone resulted in stable plasma ketone levels compared to significant increases observed with dapagliflozin alone .
- Effects on Lipid Profiles:
Case Studies
Case Study: Combination Therapy
In a clinical trial involving poorly controlled type 2 diabetes patients, the addition of ketopioglitazone to dapagliflozin therapy led to a notable reduction in HbA1c levels (-1.4%) and a significant decrease in daily insulin requirements. This study underscores the potential of ketopioglitazone in combination therapies for enhancing glycemic control while mitigating adverse effects associated with increased ketogenesis .
Table 1: Summary of Key Studies on Ketopioglitazone
特性
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKLMFMQRAJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409544 | |
Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-45-5 | |
Record name | Ketopioglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOPIOGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7979UT55L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of the scientific research related to Keto Pioglitazone?
A1: The primary focus of the research on Keto Pioglitazone is centered around its role as a metabolite of Pioglitazone, a drug used in the treatment of type 2 diabetes. The provided studies primarily investigate the pharmacokinetic interactions and analytical methods for simultaneous detection of Pioglitazone and its metabolites, including Keto Pioglitazone, in biological samples. [, , ]
Q2: Why is it important to study Keto Pioglitazone alongside Pioglitazone?
A2: Keto Pioglitazone is a major active metabolite of Pioglitazone, meaning it also exerts pharmacological effects within the body. [] Understanding its pharmacokinetic profile, including its formation, distribution, and elimination, is crucial for interpreting the overall therapeutic effect of Pioglitazone treatment. []
Q3: What analytical techniques are commonly employed to study Keto Pioglitazone in biological samples?
A3: The research highlights the use of highly sensitive and specific methods like Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of Pioglitazone, Keto Pioglitazone, and Hydroxy Pioglitazone in human plasma. [, , ] This technique allows for accurate quantification of these compounds even at low concentrations, making it suitable for pharmacokinetic and bioequivalence studies.
Q4: Can you elaborate on the importance of the validation parameters mentioned in the research related to Keto Pioglitazone analysis?
A4: The validation parameters, including linearity, accuracy, precision, and stability, are essential for ensuring the reliability and reproducibility of the analytical methods used to quantify Keto Pioglitazone and related compounds. [, ] These parameters are strictly evaluated according to regulatory guidelines to guarantee the quality and validity of the research data.
Q5: The research mentions a "bioequivalence study." What is the relevance of such a study in the context of Keto Pioglitazone?
A5: Bioequivalence studies are crucial for comparing the pharmacokinetic profiles of different formulations or sources of the same drug. [] In the context of Keto Pioglitazone, such studies may be conducted to compare the rate and extent of absorption of Pioglitazone and its metabolites from different generic formulations compared to the original brand-name drug, ensuring therapeutic equivalence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。